Product packaging for Boc-d-phe(4-nhfmoc)-oh(Cat. No.:CAS No. 173054-11-0)

Boc-d-phe(4-nhfmoc)-oh

Cat. No.: B558463
CAS No.: 173054-11-0
M. Wt: 502.6 g/mol
InChI Key: ZKSJJSOHPQQZHC-RUZDIDTESA-N
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Description

Significance of Unnatural Amino Acids in Advanced Peptide Synthesis

Unnatural amino acids (UAAs), which are not among the 20 common proteinogenic amino acids, are invaluable tools in modern drug discovery and protein engineering. sigmaaldrich.comnih.gov Their structural diversity and functional versatility allow for the creation of peptides and proteins with enhanced or novel properties. nih.gov The incorporation of UAAs can lead to peptidomimetics with improved in vivo stability, greater potency, better oral absorption, and increased selectivity for biological targets. sigmaaldrich.com This is often because UAAs are not recognized by enzymes that would typically degrade natural peptides. cpcscientific.com

The applications of unnatural amino acids are extensive and include their use as:

Conformational constraints: To control the three-dimensional structure of a peptide. cpcscientific.com

Pharmacologically active ingredients: Serving as the key functional part of a drug. cpcscientific.com

Molecular scaffolds: Providing a framework for building diverse chemical libraries. cpcscientific.com

Probes for biological systems: To study protein structure and function. sigmaaldrich.comnih.gov

By introducing new functional groups or structural motifs, UAAs enable the design of therapeutic agents and biocatalysts with precisely engineered characteristics. nih.gov

Role of Boc-D-Phe(4-NHFmoc)-OH as a Specialized Building Block in Peptide Science

This compound is a derivative of the unnatural amino acid D-phenylalanine. Its structure is characterized by two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the alpha-amino group and a 9-fluorenylmethoxycarbonyl (Fmoc) group on the amino function of the phenyl ring side-chain. This dual protection makes it a highly specialized and versatile building block in solid-phase peptide synthesis (SPPS). chemimpex.comp3bio.com

The "D" configuration of the amino acid enhances the stability of the resulting peptide against enzymatic degradation, a crucial feature for therapeutic peptides. chemimpex.com The orthogonal nature of the Boc and Fmoc protecting groups is central to its utility. Orthogonal protecting groups can be removed under different chemical conditions, allowing for selective deprotection and modification at specific sites within a complex peptide. iris-biotech.de For instance, the Fmoc group can be removed under basic conditions, while the Boc group is labile to acid. wikipedia.orgpeptide.com This allows for the elaboration of the side-chain amine independently of the peptide backbone elongation, which proceeds via removal of the N-terminal Boc group.

This specific compound is particularly valuable for synthesizing peptides where a side-chain modification, such as conjugation to another molecule or the formation of a branched peptide, is required. chemimpex.comchemimpex.com For example, it has been used in the synthesis of peptides with gonadotropin-releasing hormone antagonist activity. medchemexpress.commedchemexpress.com

Table 1: Chemical Properties of this compound

Property Value
Synonyms Boc-D-Phe(4-NH-Fmoc)-OH, Boc-p-(Fmoc-amino)-D-Phe-OH, (R)-Boc-2-amino-3-(4-Fmoc-aminophenyl)propionoic acid
CAS Number 173054-11-0
Molecular Formula C29H30N2O6
Molecular Weight 502.56 g/mol
Appearance White to off-white powder
Purity ≥ 98% (HPLC)
Storage Conditions 0-8 °C

Data sourced from Chem-Impex. chemimpex.com

Historical Context and Evolution of Protected Amino Acid Derivatives in Peptide Chemistry

The chemical synthesis of peptides is a complex process that requires the temporary masking of reactive functional groups on amino acids to prevent unwanted side reactions. wikipedia.orgwiley-vch.de The development of effective protecting group strategies was a pivotal moment in the history of peptide chemistry, transforming it from a formidable challenge into a routine and powerful methodology.

Early peptide synthesis in the early 20th century, pioneered by chemists like Emil Fischer and Theodor Curtius, utilized simple acyl groups like formyl and benzoyl for Nα-protection. wiley-vch.de However, the harsh conditions required to remove these groups often led to the degradation of the newly formed peptide bonds and racemization of the amino acid stereocenters. wiley-vch.de

A significant breakthrough came with the introduction of the benzyloxycarbonyl (Z or Cbz) group by Leonidas Zervas. bachem.com This urethane-type protecting group could be removed under much milder conditions, heralding the era of modern peptide synthesis. bachem.com

The subsequent development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the early 1960s revolutionized the field. This technique, where the growing peptide chain is anchored to an insoluble polymer support, greatly simplified and accelerated the synthesis process. SPPS necessitated the development of new protecting group strategies, leading to the widespread adoption of the Boc/benzyl and, later, the Fmoc/tert-butyl (tBu) approaches. iris-biotech.dewikipedia.org

The Fmoc/tBu strategy, in particular, gained prominence due to its use of milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and complex peptide sequences. iris-biotech.de The evolution of protecting groups continues, with ongoing research focused on developing new "green" and more efficient protecting groups to enhance the sustainability and scope of peptide synthesis. wiley.com The design of specialized, orthogonally protected amino acids like this compound is a direct outcome of this long history of innovation, providing chemists with the sophisticated tools needed to construct increasingly complex and functional peptide-based molecules for research and therapeutic applications. chemimpex.comchemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30N2O6 B558463 Boc-d-phe(4-nhfmoc)-oh CAS No. 173054-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)31-25(26(32)33)16-18-12-14-19(15-13-18)30-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSJJSOHPQQZHC-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426771
Record name N-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173054-11-0
Record name N-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations of Boc D Phe 4 Nhfmoc Oh

Advanced Synthetic Routes for Boc-D-Phe(4-NHFmoc)-OH

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. The general approach involves the introduction of the Boc and Fmoc protecting groups onto the D-phenylalanine scaffold.

Strategies for Stereoselective Synthesis

Maintaining the D-stereochemistry of the phenylalanine core is paramount during the synthesis of this compound. Stereoselective synthesis strategies are employed to prevent racemization, which can be a significant challenge in peptide chemistry. One common approach involves starting with a commercially available, enantiomerically pure D-phenylalanine derivative.

For instance, a synthesis could commence with N-tert-butyloxycarbonyl-D-phenylalanine (Boc-D-Phe-OH). The para-position of the phenyl ring is then nitrated, followed by reduction of the nitro group to an amine. This amino group is subsequently protected with the Fmoc group using Fmoc-Cl or Fmoc-OSu. Throughout this sequence, mild reaction conditions are crucial to preserve the stereochemical integrity of the α-carbon. researchgate.net

Another strategy involves the use of chiral catalysts in phase-transfer catalysis, which can facilitate the asymmetric synthesis of α-amino acids. acs.org While not specific to this exact compound, these methods highlight the importance of catalytic control in achieving high enantiomeric purity. acs.org

Optimization of Reaction Conditions for Enhanced Purity and Yield

The optimization of reaction conditions is a critical aspect of synthesizing this compound with high purity and yield. Key parameters that are often fine-tuned include the choice of solvents, temperature, reaction time, and the type of coupling reagents used.

For the introduction of the Boc group, di-tert-butyl dicarbonate (B1257347) (Boc₂O) is commonly used in the presence of a base. The choice of base and solvent can significantly impact the reaction's efficiency. Similarly, for the Fmoc protection of the side-chain amine, the reaction conditions, including the base and temperature, must be carefully controlled to prevent side reactions.

The use of efficient coupling reagents is also vital. For example, in related peptide syntheses, reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) have been shown to lead to high purity and yield with minimal racemization. While this specific example pertains to a different peptide, the principles of using advanced coupling agents to minimize side reactions and enhance yield are broadly applicable.

Scalable Production Methods for Research and Development

The ability to scale up the synthesis of this compound is essential for its use in research and development, particularly for the production of peptides on a larger scale. bachem.com Scalable production methods often favor solution-phase synthesis over solid-phase synthesis for the initial preparation of the protected amino acid derivative, as it can be more cost-effective for larger quantities. polypeptide.com

Key considerations for scalable production include the cost and availability of starting materials, the efficiency of each synthetic step, and the ease of purification. researchgate.net The development of robust and reproducible synthetic protocols that minimize the need for chromatographic purification at each step is a primary goal. For instance, crystallization can be an effective method for purifying intermediates on a large scale. polypeptide.com

Protecting Group Chemistry of this compound

The utility of this compound in peptide synthesis is largely due to the orthogonal nature of its two protecting groups, Boc and Fmoc. organic-chemistry.orgslideshare.net This orthogonality allows for the selective removal of one group while the other remains intact, a crucial feature for the synthesis of complex or modified peptides. organic-chemistry.orgiris-biotech.de

Orthogonal Protection Strategies Utilizing Boc and Fmoc Moieties

The Boc and Fmoc groups are a classic example of an orthogonal protecting group pair in peptide chemistry. organic-chemistry.orgresearchgate.net The Boc group is labile to acidic conditions, typically being removed with trifluoroacetic acid (TFA). iris-biotech.deorganic-chemistry.org In contrast, the Fmoc group is stable to acid but is readily cleaved by bases, most commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.dehighfine.com

This differential stability allows for a strategic approach to peptide synthesis. organic-chemistry.org For example, in solid-phase peptide synthesis (SPPS), the Fmoc group on the α-amino group of the growing peptide chain is removed at each step to allow for the coupling of the next amino acid. The Boc group on the side chain of a residue like this compound would remain in place during these basic deprotection steps. This strategy is fundamental to the widely used Fmoc-based SPPS methodology. nih.gov

Selective Deprotection Methodologies in Complex Syntheses

The ability to selectively deprotect either the Boc or the Fmoc group is essential when synthesizing peptides with complex architectures, such as branched or cyclic peptides.

Selective Fmoc Deprotection: The Fmoc group on the side chain of the phenylalanine residue can be selectively removed using a mild base, such as piperidine. This exposes the side-chain amino group, which can then be used for further modifications, such as the attachment of another peptide chain to create a branched peptide, or for cyclization with another part of the peptide. sigmaaldrich.com

Selective Boc Deprotection: The N-terminal Boc group can be selectively removed with an acid like TFA. organic-chemistry.org This allows for the elongation of the peptide chain from the N-terminus. In a scenario where the side-chain Fmoc group needs to remain protected, the acidic conditions for Boc removal will not affect the Fmoc group. highfine.com

The table below summarizes the conditions for the selective deprotection of the Boc and Fmoc groups.

Protecting GroupDeprotection ReagentConditions
Boc Trifluoroacetic Acid (TFA)Anhydrous acidic conditions organic-chemistry.org
Fmoc PiperidineBasic conditions highfine.com

This orthogonal protection and deprotection strategy provides chemists with the flexibility to construct intricate peptide structures with a high degree of control. organic-chemistry.orgslideshare.net

Derivatization and Functionalization Approaches for this compound

The core structure of this compound, with its distinct protecting groups, provides chemists with precise control over synthetic pathways. The Boc group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved using piperidine. peptide.comiris-biotech.de This orthogonality is fundamental to its use in solid-phase peptide synthesis (SPPS) and allows for selective modification at either the N-terminus or the side chain.

The para-amino group on the phenyl ring of the D-phenylalanine scaffold serves as a key handle for chemical modifications aimed at probing structure-activity relationships (SAR). By introducing a variety of substituents at this position, researchers can fine-tune the pharmacological profile of a peptide.

In studies of melanocortin receptor ligands, for example, the D-Phe residue is a critical determinant of agonist versus antagonist activity. nih.gov Systematic modifications at the para-position of the phenyl ring have led to the discovery of compounds with distinct receptor selectivity and potency. The synthesis of these analogs often involves starting with derivatives like Fmoc-p-amino-D-Phe(Boc)-OH or other commercially available Fmoc-D-Phe derivatives with pre-installed modifications. nih.gov These modifications can range from small hydrophobic groups to polar functionalities and halogens, each imparting unique properties to the final peptide. nih.gov

Another common strategy involves the use of a nitro-substituted precursor, such as Fmoc-Phe(4-NO2)-OH. nih.gov The nitro group can be carried through the synthesis of a peptide and subsequently reduced to an amine (e.g., using SnCl2·2H2O). nih.gov This newly formed amino group can then be further derivatized. This approach has been used to develop inhibitors for targets like Src tyrosine kinase. nih.gov Research on phosphinic dipeptide inhibitors has also shown that modifying the phenyl ring with groups like hydroxyls can impact inhibitory activity against various aminopeptidases. acs.org

Table 1: Phenyl Ring Modifications for Structure-Activity Relationship (SAR) Studies

Original MoietyModification StrategyResulting Functional GroupTarget Application / StudyResearch FindingCitation
D-PheSubstitution at para-positionHalogens (F, Cl, I), Hydrophobic (CH₃), Hydrophilic (NH₂)Melanocortin Receptor LigandsModifications significantly altered receptor potency and agonist/antagonist activity. For instance, a p-Iodo substitution resulted in mixed antagonist/agonist pharmacology. nih.gov
Phe(4-NO₂)Reduction of nitro groupAmine (-NH₂)Src Tyrosine Kinase InhibitorsThe resulting amine serves as a point for further derivatization or linker attachment to create constrained peptides. nih.gov
D-PheAcylation of para-amino groupSulfonylmethylamino (-NHSO₂CH₃)Plant Peptide Hormone AnalogsUsed to create novel amino acid derivatives to study SAR in phytosulfokine-α. nih.gov
PheSubstitution at para-positionHydroxyl (-OH)Aminopeptidase InhibitorsElectron-donating hydroxyl groups were found to be not well-tolerated, decreasing inhibitory activity compared to the unmodified phenyl ring. acs.org

The para-amino group, after Fmoc deprotection, is an ideal site for attaching linkers, enabling the creation of bifunctional or multifunctional molecules. This strategy is widely employed to conjugate peptides to other entities such as imaging agents, chelators for radiometals, or molecules that improve pharmacokinetic properties. unil.chmdpi.com

One approach involves using a phenylalanine derivative where the side chain already contains a linker. For instance, Fmoc-4-(Boc-aminomethyl)-D-phenylalanine incorporates a short methylene (B1212753) linker, which can be used for bioconjugation to attach peptides to other biomolecules. chemimpex.com A more advanced strategy uses linkers designed for specific conjugation chemistries. The propargyloxycarbonyl (Poc) group, as seen in Boc-L-Phe(4-NH-Poc)-OH, introduces an alkyne handle. iris-biotech.de This alkyne is stable to standard peptide synthesis conditions but can readily participate in copper-catalyzed or copper-free "click" chemistry reactions, allowing the peptide to be efficiently linked to molecules bearing a complementary azide (B81097) group. iris-biotech.de

In another example, the amine generated from the reduction of a nitro-phenylalanine precursor can be coupled to a bifunctional linker like succinic acid. This was used to achieve side chain-to-side chain cyclization, creating a conformationally constrained peptide inhibitor. nih.gov Furthermore, complex chelating agents like DOTA can be integrated into peptides during SPPS to create radiopharmaceuticals for imaging or therapy. unil.ch The 4-amino-D-phenylalanine scaffold is a suitable anchor point for such complex linker integrations.

Table 2: Linker Integration and Bifunctionalization Strategies

Linker Type / StrategyPoint of AttachmentPurpose / ApplicationExample ChemistryCitation
Propargyloxycarbonyl (Poc)para-amino group of PheBioconjugation via "Click" ChemistryThe alkyne group on the Poc linker reacts with azide-functionalized molecules. iris-biotech.de
Aminomethyl (-CH₂NH-)para-position of PheSpacing and BioconjugationProvides a flexible attachment point for conjugating to other biomolecules or surfaces. chemimpex.com
Succinic Acidpara-amino of Phe and Lys side chainSide Chain-Side Chain CyclizationAmide bond formation between the linker's carboxyl groups and the amino groups on the peptide. nih.gov
DOTA ChelatorIntegrated into peptide backboneRadiopharmaceutical DevelopmentCoupled as a bridging unit during SPPS to chelate radioactive metals like Ga³⁺. unil.ch

Compound Names Table

Abbreviation/NameFull Chemical Name
Boctert-Butyloxycarbonyl
This compoundN-α-tert-Butyloxycarbonyl-4-(9-fluorenylmethoxycarbonylamino)-D-phenylalanine
Boc-L-Phe(4-NH-Poc)-OHN-alpha-t-Butyloxycarbonyl-4-(propargyloxycarbonyl)amino-L-phenylalanine
DOTA1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
FmocFluorenylmethoxycarbonyl
Fmoc-4-(Boc-aminomethyl)-D-phenylalanineN-α-Fluorenylmethoxycarbonyl-4-(tert-butyloxycarbonylaminomethyl)-D-phenylalanine
Fmoc-p-amino-D-Phe(Boc)-OHN-α-Fluorenylmethoxycarbonyl-4-(tert-butyloxycarbonylamino)-D-phenylalanine
Fmoc-Phe(4-NO₂)-OHN-α-Fluorenylmethoxycarbonyl-4-nitro-L-phenylalanine
PocPropargyloxycarbonyl
TFATrifluoroacetic acid

Iii. Applications in Peptide Synthesis and Bioconjugation

Integration of Boc-D-Phe(4-NHFmoc)-OH into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, relying on the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. google.com The use of specialized derivatives like this compound is critical for creating peptides with specific, non-natural features. In standard Fmoc-based SPPS, the temporary Nα-Fmoc group is removed with a mild base, typically a piperidine (B6355638) solution, to allow for the next coupling cycle. nih.gov However, this compound is designed for Boc-based SPPS, where the Nα-Boc group is removed with a mild acid. The side-chain Fmoc group remains intact during this process and can be selectively removed later using a base, enabling site-specific modification of the phenylalanine side chain.

The formation of a peptide bond between the carboxyl group of an incoming amino acid and the free amine of the resin-bound peptide chain requires an activating agent, known as a coupling reagent. mdpi.com The choice of coupling reagent is critical as it directly influences reaction time, yield, and the prevention of side reactions like epimerization. acs.orguniurb.it Common classes of coupling reagents include carbodiimides (e.g., N,N'-diisopropylcarbodiimide, DIC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU, HCTU). acs.org

The efficiency of these reagents can be enhanced by the use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its more reactive derivatives like 6-Cl-HOBt and ethyl cyano(hydroxyimino)acetate (Oxyma Pure). acs.orguniurb.it These additives act as activated ester intermediates, increasing coupling efficiency and suppressing racemization. For sterically hindered amino acids like the D-phenylalanine derivative, a potent activation strategy is necessary to ensure complete and efficient coupling. Uronium/aminium reagents like HATU and HCTU are often favored in such cases due to their high reactivity. acs.org

Below is a table illustrating the typical performance of various coupling reagent systems in SPPS, which would be relevant when coupling a sterically demanding amino acid such as this compound.

Coupling Reagent/AdditiveRelative ReactivityKey AdvantagesCommon Applications in SPPS
DIC / HOBt ModerateCost-effective, low epimerization risk.Standard couplings, routine synthesis.
HBTU / DIPEA HighFast reaction times, effective for many sequences.General-purpose high-efficiency synthesis.
HATU / DIPEA Very HighExcellent for sterically hindered couplings, minimizes aggregation.Difficult sequences, hindered amino acids.
DIC / Oxyma Pure HighSuppresses epimerization effectively, improves efficiency. amazonaws.comRacemization-prone residues, green chemistry protocols. rsc.org
PyBOP / DIPEA HighSimilar to HBTU, good for hindered couplings.Difficult couplings, fragment condensation.

This table represents generalized findings in peptide synthesis. Specific results can vary based on the peptide sequence, resin, and reaction conditions.

Epimerization, the change in the stereochemistry at the α-carbon of an amino acid from the L- to the D-form or vice versa, is a significant side reaction during peptide synthesis. amazonaws.com This loss of chiral integrity is particularly problematic during the activation step, where an oxazolone (B7731731) intermediate can form, leading to racemized products. mdpi.com For an amino acid that is already in the D-configuration, such as this compound, epimerization would result in the undesired L-isomer, potentially compromising the final peptide's structure and function.

Several strategies are employed to minimize epimerization:

Choice of Coupling Reagent: Carbodiimide-based activation (e.g., DIC) in the presence of additives like HOBt or Oxyma Pure is known to suppress epimerization more effectively than some highly basic uronium-based methods. nih.govamazonaws.com The acidic nature of these additives helps prevent the formation of the problematic oxazolone intermediate. amazonaws.com

Protecting Groups: The urethane-based Boc and Fmoc protecting groups themselves are designed to suppress racemization during coupling. nih.gov For amino acids particularly prone to racemization, such as histidine and cysteine, specialized side-chain protecting groups have been developed. nih.govamazonaws.com For example, using Fmoc-His(Boc)-OH instead of Fmoc-His(Trt)-OH has been shown to dramatically reduce D-isomer formation during the synthesis of Liraglutide. amazonaws.com

Reaction Conditions: Lowering the temperature and minimizing the pre-activation time before the coupling reaction can reduce the extent of epimerization, especially for sensitive residues. amazonaws.com

Other side reactions include the formation of diketopiperazines at the dipeptide stage, which can cleave the growing chain from the resin, and aspartimide formation in sequences containing aspartic acid. iris-biotech.de Careful selection of resins, protecting groups, and coupling strategies is essential to mitigate these issues. acs.orgiris-biotech.de

The following table shows comparative data on epimerization levels for the amino acid histidine with different protecting groups and coupling conditions, illustrating the principles that would apply to minimizing epimerization for any sensitive amino acid.

Amino Acid DerivativeCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OH 50 °C, 10 min6.80%
Fmoc-His(Boc)-OH 50 °C, 10 min0.18%
Fmoc-His(Trt)-OH 90 °C, 2 min>16%
Fmoc-His(Boc)-OH 90 °C, 2 min0.81%

Data adapted from a study on Liraglutide synthesis, demonstrating the impact of protecting groups and temperature on epimerization. amazonaws.com

Peptides composed solely of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. nih.gov The incorporation of non-natural D-amino acids is a well-established strategy to overcome this limitation. nih.gov Peptides containing D-amino acids are more resistant to enzymatic degradation, which can significantly increase their in-vivo half-life and bioavailability. medchemexpress.com

The inclusion of a D-amino acid, provided by a building block like this compound, can also have profound effects on the peptide's conformation. This can lead to unique biological activities, including enhanced binding affinity for receptors. medchemexpress.com In the development of Gonadotropin-Releasing Hormone (GnRH) antagonists, for example, the strategic placement of D-amino acids at the N-terminus is crucial for high antagonistic potency and in vivo efficacy. google.comnih.gov

Methodologies for Minimizing Epimerization and Other Side Reactions During Peptide Elongation

Utilization in Solution-Phase Peptide Synthesis Methodologies

While SPPS is dominant, solution-phase peptide synthesis remains important, particularly for large-scale industrial production and the synthesis of short peptides or peptide fragments. nih.gov In this method, coupling and deprotection reactions are carried out in a homogenous solution, with purification of the intermediate peptide after each step. Boc-protected amino acids are commonly used in solution-phase synthesis. nih.govrsc.org

This compound is well-suited for solution-phase synthesis, especially for creating protected peptide fragments. For instance, a di- or tri-peptide fragment could be synthesized using the Boc group for temporary N-terminal protection. After the fragment is assembled, the Boc group can be removed, and the fragment can be coupled to another peptide segment in a convergent synthesis approach. The side-chain Fmoc group would remain in place, allowing for a final, selective modification after the full peptide backbone is constructed. Recent research has also explored more environmentally friendly approaches, such as using water-dispersible nanoparticles of Boc-amino acids for peptide synthesis in aqueous media. nih.gov

Role in the Synthesis of Complex Peptide Architectures

The orthogonal protection offered by this compound is a key advantage in the construction of complex, non-linear peptide structures. After the main peptide chain is assembled via Boc-SPPS, the side-chain Fmoc group on the D-phenylalanine residue can be selectively removed on-resin using a base. This exposes a primary amine on the side chain, which can then be used as a handle for further modifications, such as attaching labels, conjugating other molecules, or forming intramolecular bridges.

Cyclic peptides are of great interest in drug discovery because their constrained conformation can lead to increased metabolic stability, higher receptor affinity, and improved selectivity compared to their linear counterparts. nih.gov The inclusion of a D-amino acid like D-phenylalanine is a common strategy in the design of cyclic peptides, as it can help induce the necessary β-turns or specific secondary structures that facilitate efficient cyclization. universiteitleiden.nl

The synthesis of the potent αvβ3 integrin inhibitor, cyclo(-Arg-Gly-Asp-D-Phe-Lys-), is a well-known example where a D-phenylalanine residue is critical to the structure and activity. rsc.org The synthesis of such peptides often involves assembling the linear precursor on a solid support, followed by cleavage from the resin and subsequent head-to-tail cyclization in solution. rsc.org Alternatively, on-resin cyclization can be performed after selective deprotection of the N- and C-termini. universiteitleiden.nl The presence of the D-Phe residue often pre-organizes the linear peptide into a conformation that favors the intramolecular cyclization reaction over intermolecular oligomerization. google.com

Construction of Branched and Conformationally Constrained Peptide Scaffolds

The unique architecture of this compound makes it an invaluable building block for creating peptides with non-linear, complex topologies such as branched and cyclized structures. These conformationally constrained peptides are of significant interest in medicinal chemistry as they often exhibit enhanced metabolic stability, receptor affinity, and specificity compared to their linear counterparts. core.ac.uksigmaaldrich.com

The synthesis of such scaffolds leverages the orthogonal nature of the Boc and Fmoc protecting groups. nih.gov During solid-phase peptide synthesis (SPPS), the Boc group serves as the temporary protection for the α-amine, which is removed at each cycle to allow for the stepwise elongation of the peptide chain. peptide.com The Fmoc group on the phenylalanine side chain, however, remains stable under the acidic conditions used for Boc removal. researchgate.net

Once the desired linear peptide sequence is assembled, the side-chain Fmoc group can be selectively removed using a mild base, such as piperidine, without cleaving the peptide from the resin or disturbing other acid-labile side-chain protecting groups. iris-biotech.de This unmasks a primary amine on the phenyl ring, which serves as a strategic point for modification.

For Branched Peptides: A second peptide chain can be initiated from this newly exposed side-chain amine, leading to the formation of a branched peptide structure. This approach allows for the creation of multivalent ligands or synthetic vaccines where multiple peptide epitopes are presented on a single scaffold.

For Conformationally Constrained (Cyclic) Peptides: The side-chain amine can be reacted with a suitable functional group elsewhere in the peptide to form a cyclic structure. For instance, it can be acylated by the C-terminal carboxylic acid (head-to-tail cyclization) or coupled to the side chain of another amino acid (side chain-to-side chain cyclization). nih.gov Research on creating conformationally constrained inhibitors has demonstrated that linking amino acid side chains can significantly impact biological potency. nih.gov For example, a study involving the synthesis of Src tyrosine kinase inhibitors utilized a similar strategy where a 4-amino-phenylalanine residue was incorporated and its side chain was used as an anchor point for cyclization. nih.gov The yields for such conformationally constrained peptides were noted to be in the range of 20-30%. nih.gov

The table below illustrates the orthogonal deprotection conditions crucial for these applications.

Protecting GroupChemical NamePositionDeprotection ConditionsStability
Boc tert-butyloxycarbonylα-AmineMild Acid (e.g., Trifluoroacetic acid, TFA)Stable to mild base
Fmoc 9-fluorenylmethoxycarbonylSide-Chain AmineMild Base (e.g., Piperidine)Stable to mild acid acs.orgnih.gov

Applications in Bioconjugation Strategies

Bioconjugation involves the covalent attachment of a molecule, such as a drug, imaging agent, or polymer, to a biomolecule like a peptide. The goal is to create a hybrid molecule with combined or enhanced properties. The orthogonally protected nature of this compound makes it an excellent tool for advanced bioconjugation, enabling the precise placement of modifications. chemimpex.comchemimpex.com

Development of Site-Specific Labeling Techniques for Biomolecules

Site-specific labeling is critical for accurately studying biomolecule function, localization, and interactions. This compound facilitates this by providing a unique chemical handle that can be unmasked at a specific point in the synthetic process.

The strategy is a direct extension of its use in branched peptide synthesis. After the full peptide is synthesized on a solid support, the final α-amine Boc group is left in place (or another protecting group is used) while the side-chain Fmoc group of the specific D-Phe(4-NHFmoc) residue is selectively removed with a base. researchgate.net This exposes a single, highly reactive primary amine on the phenyl side chain. This amine can then be exclusively targeted for conjugation with a labeling molecule, such as:

Fluorophores: (e.g., Fluorescein, Rhodamine) for use in fluorescence microscopy or flow cytometry.

Biotin: For avidin/streptavidin-based detection and purification assays.

Photoaffinity Probes: Such as benzoylbenzoic acid (BBA), which can be used to covalently link the peptide to its binding partner upon UV irradiation. researchgate.net

This method ensures that the label is attached only at the desired position, preventing the heterogeneity and potential loss of biological activity associated with random labeling of multiple functional groups (e.g., lysine (B10760008) side chains or the N-terminus). The use of specialized lysine derivatives like Boc-Lys(Fmoc)-OH follows a similar orthogonal principle for site-specific modifications. peptide.comresearchgate.net

Design and Synthesis of Peptide-Drug Conjugates

Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics designed to deliver a potent cytotoxic agent specifically to cancer cells, thereby minimizing systemic toxicity. medchemexpress.com This targeted delivery is achieved by linking the drug to a peptide that has a high affinity for a receptor overexpressed on the tumor cell surface.

This compound is a valuable building block in the synthesis of PDCs. chemimpex.commedchemexpress.com Its incorporation into the peptide sequence provides a latent conjugation site. The synthesis protocol for a PDC using this amino acid would typically involve:

Solid-phase synthesis of the targeting peptide using this compound at the desired conjugation site.

Selective deprotection of the side-chain Fmoc group to expose the primary amine.

Conjugation of a linker-drug molecule to the exposed amine while the peptide is still on the solid support or after cleavage and purification.

The D-configuration of the amino acid can also contribute to increased proteolytic resistance of the peptide, enhancing its stability and circulation half-life in vivo. chemimpex.com The table below summarizes research findings related to the synthesis of functionalized peptides, which is the foundation for creating PDCs.

Research FindingApplication ContextBuilding Block UsedKey OutcomeCitation
Synthesis of Conformationally Constrained PeptidesSrc Tyrosine Kinase InhibitorsFmoc-Phe(4-NO2)-OH (reduced to amine)Creation of side chain-side chain cyclized peptides to enhance inhibitory potency. nih.gov
Site-Specific Peptide ModificationGeneral BioconjugationBoc-Lys(Fmoc)-OHInternal primary amine exposed for specific attachment of labels or other molecules. researchgate.net
Synthesis of Peptide ConjugatesTargeted Drug DeliveryFmoc-4-(Boc-aminomethyl)-D-phenylalanineCompound's structure aids in designing peptide-based drugs for targeted delivery. chemimpex.com
Synthesis of Peptide ProbesMultimodal Imaging ProbesFmoc-d-Phe–OHIncorporated into a peptide backbone that is later modified for imaging applications. acs.org

Iv. Research Applications in Drug Discovery and Development

Design and Synthesis of Bioactive Peptides and Peptidomimetics

Boc-d-phe(4-nhfmoc)-oh serves as a key component in the synthesis of peptides and peptidomimetics, which are compounds designed to mimic natural peptides. sigmaaldrich.com Its incorporation can lead to molecules with modified biological activity, improved stability, and enhanced therapeutic potential. sigmaaldrich.comchemimpex.com

The melanocortin system, comprising five G-protein-coupled receptors (MC1R-MC5R), is involved in a wide array of physiological processes, including skin pigmentation, inflammation, energy homeostasis, and sexual function. google.comnih.govacs.org Consequently, ligands that selectively target these receptors are of significant interest for therapeutic development. nih.gov The incorporation of unnatural amino acids, particularly D-isomers like D-phenylalanine (D-Phe), into melanocortin peptide sequences is a key strategy for converting agonists into antagonists and for improving potency. nih.govacs.org

The substitution of the L-Phe residue at position 7 of α-Melanocyte-Stimulating Hormone (α-MSH) with a D-Phe residue is a well-established modification that yields superagonist activity in analogs like NDP-α-MSH. nih.gov Further modifications to this D-Phe containing core, such as in the cyclic peptide template Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH₂ (MTII), have led to the development of potent antagonists for the MC3 and MC4 receptors, such as SHU9119. acs.orgmdpi.com this compound provides a strategically protected D-phenylalanine derivative that can be incorporated into such complex peptide structures during their synthesis, facilitating the exploration of structure-activity relationships and the pharmacological characterization of new melanocortin receptor ligands.

Table 1: Examples of Melanocortin Receptor Ligands Featuring a D-Phenylalanine Moiety

Compound NameStructure/ModificationReceptor ActivityTherapeutic Interest
NDP-α-MSH [Nle4, D-Phe7]-α-MSHSuperagonist at melanocortin receptors. nih.govResearch tool for studying melanocortin pathways.
MT-II Ac-Nle-c[Asp-His-D-Phe -Arg-Trp-Lys]-NH₂Potent, non-selective agonist. nih.govTreatment of sexual dysfunction.
SHU9119 Ac-Nle-c[Asp-His-D-Nal(2') -Arg-Trp-Lys]-NH₂Potent antagonist at hMC3R and hMC4R; partial agonist at hMC5R. nih.govmdpi.comResearch into obesity and eating disorders. nih.gov
CCZ01048 TFA An α-MSH analogue.High binding affinity to MC1R (Ki of 0.31 nM). medchemexpress.comPotential for PET imaging of malignant melanoma. medchemexpress.com

This compound is explicitly identified as an amino acid derivative used to synthesize peptides with Gonadotropin-Releasing Hormone (GnRH) antagonist activity. medchemexpress.commedchemexpress.commedchemexpress.com GnRH antagonists represent a critical class of therapeutics for hormone-dependent diseases, such as prostate cancer, by directly inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) without the initial surge in testosterone (B1683101) seen with GnRH agonists. portico.org

A prominent example of a GnRH antagonist synthesized using this building block is Degarelix. portico.org The synthesis of Degarelix involves the sequential coupling of protected amino acids on a resin, and N-α-Boc-D-4-(Fmoc-amino)phenylalanine is a key intermediate in this process. portico.org Its use allows for the specific placement of the modified D-phenylalanine residue within the peptide sequence, which is crucial for the drug's antagonist function and long-acting properties. portico.org

Table 2: GnRH Antagonist Synthesized Using this compound

Drug NameChemical StructureMechanism of ActionClinical Application
Degarelix A synthetic decapeptide containing seven unnatural amino acids.Potent GnRH antagonist; directly and rapidly suppresses testosterone levels. portico.orgTreatment of advanced, hormone-dependent prostate cancer. portico.org

A major challenge in developing peptide-based drugs is their rapid degradation by proteases in the body. sigmaaldrich.com The incorporation of unnatural amino acids is a widely adopted strategy to overcome this limitation. sigmaaldrich.comchemimpex.com this compound facilitates this by introducing a D-amino acid into the peptide chain. chemimpex.comchemimpex.com Peptides containing D-amino acids are often resistant to cleavage by endogenous proteases, which typically recognize only L-amino acid stereoisomers. scispace.com This increased resistance to proteolysis enhances the metabolic stability and in vivo half-life of the peptide drug. sigmaaldrich.comnih.gov

Furthermore, the unique structure of the D-phenylalanine derivative can lead to peptides with enhanced biological potency. sigmaaldrich.comchemimpex.com The altered stereochemistry can lock the peptide into a specific conformation that is more favorable for binding to its target receptor, thereby increasing its affinity and efficacy. scispace.com The use of building blocks like this compound is therefore crucial in designing peptidomimetics with improved potency and stability, making them more viable as therapeutic agents. chemimpex.comchemimpex.com

Synthesis of Peptides with Gonadotropin-Releasing Hormone Antagonist Activity

Exploration in Targeted Therapeutic Development

The versatility of this compound extends to the development of targeted therapies, where peptides are engineered to act on specific cells or pathways involved in disease. chemimpex.comchemimpex.com

This amino acid derivative plays a significant role in the development of peptide-based drugs for oncology. chemimpex.com Its most direct application is in the synthesis of the GnRH antagonist Degarelix, which is used to control the growth of prostate cancer by ablating testosterone. portico.org

Beyond this, the compound is valuable for creating other peptide constructs targeting cancer. For instance, ligands for the melanocortin 1 receptor (MC1R), which is overexpressed in many melanoma cells, are being explored for targeted imaging and therapy. medchemexpress.com An α-MSH analogue, CCZ01048 TFA, has shown high binding affinity to MC1R and rapid internalization into melanoma cells, making it a promising agent for PET imaging of malignant melanoma. medchemexpress.com As this compound is a building block for creating modified melanocortin ligands, it is a relevant tool in the development of such oncology-focused peptide constructs. nih.govacs.org

The compound is also applied in neuroscience research, particularly in the study of neuropeptides. chemimpex.comchemimpex.com Neuropeptides are a diverse class of signaling molecules that modulate a vast range of brain functions, and they are implicated in numerous neurological and psychiatric disorders. acs.org this compound is used as a building block to synthesize modified neuropeptides, which helps researchers understand neurological pathways and explore potential treatments for neurodegenerative diseases. chemimpex.comchemimpex.com

An example of its application in this field is in the development of bifunctional peptidomimetics for treating neuropathic pain. mdpi.com Researchers have designed compounds that act as both opioid receptor agonists and melanocortin 4 receptor (MC4R) antagonists. mdpi.com This dual action aims to provide pain relief while potentially mitigating some of the side effects associated with opioid use. The synthesis of the MC4R antagonist component of these peptidomimetics, which is based on the structure of SHU9119, relies on D-amino acid derivatives like D-phenylalanine to achieve the desired antagonist activity. mdpi.com

Applications in Oncology-Related Peptide Constructs

Contribution to Structure-Activity Relationship (SAR) Studies of Peptide Ligands

The synthetic amino acid derivative, this compound, serves as a crucial building block in the field of medicinal chemistry, particularly in the execution of Structure-Activity Relationship (SAR) studies for peptide-based drug candidates. SAR studies systematically modify the chemical structure of a compound to observe the corresponding changes in its biological activity, thereby elucidating the molecular features essential for its function. rsc.org The unique structure of this compound, featuring a D-enantiomer of phenylalanine with orthogonal protecting groups (Boc and Fmoc), allows for its precise incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). altabioscience.comnih.gov This enables researchers to probe the significance of both the phenyl ring's functionality and the stereochemistry of the amino acid backbone in the interaction between a peptide ligand and its biological target.

The presence of the Fmoc group on the phenyl ring's amino group and the Boc group on the alpha-amino group provides strategic flexibility. iris-biotech.de The Fmoc group can be selectively removed to allow for further modification at the phenyl ring, while the Boc group protects the alpha-amino group during peptide chain elongation. altabioscience.com This facilitates the synthesis of a diverse library of peptide analogues, each with a specific modification at the D-phenylalanine residue, which is essential for a comprehensive SAR investigation. nih.gov

The phenyl ring of phenylalanine is a common target for modification in SAR studies due to its potential to engage in various non-covalent interactions within a receptor's binding pocket, including hydrophobic and aromatic (π-π or cation-π) interactions. nih.gov By introducing different substituents onto this ring, chemists can systematically alter the residue's size, lipophilicity, polarity, and electronic properties to optimize a peptide's affinity and efficacy.

A notable example is the SAR study of the melanocortin tetrapeptide, Ac-His-DPhe-Arg-Trp-NH₂, a ligand for melanocortin receptors (MCRs), which are implicated in various physiological processes. Researchers synthesized a series of analogues by replacing the D-phenylalanine (DPhe) residue with derivatives substituted at the para-position of the phenyl ring. nih.gov These substitutions had a profound impact on the ligands' ability to bind to and activate different MCR subtypes.

For instance, substituting the para-hydrogen with electron-withdrawing groups like nitro (NO₂) or cyano (CN), or with large, bulky groups, transformed the parent agonist peptide into an antagonist at the mouse melanocortin-3 receptor (mMC3R). nih.gov Halogen substitutions also modulated the activity; while fluorine (F) and chlorine (Cl) substitutions retained agonist activity, the more lipophilic bromine (Br) and iodine (I) substitutions resulted in antagonists. nih.gov These findings underscore how modifications to the phenyl ring can fine-tune the pharmacological profile of a peptide ligand, converting an agonist into an antagonist and altering receptor selectivity.

Table 1: Research Findings on Phenyl Ring Substitutions in an Ac-His-DPhe-Arg-Trp-NH₂ Analogue and its Effect on Melanocortin Receptor Binding nih.gov

DPhe Substitution (para-position)Lipophilicity (π value)Electronic Parameter (σp)Binding Affinity (Ki, nM) at hMC4R
H (Parent Peptide)0.000.001.1
F0.140.061.3
Cl0.710.230.6
Br0.860.230.7
I1.120.181.4
CH₃0.56-0.170.5
CN-0.570.664.3
NO₂-0.280.785.8

Data adapted from a study on melanocortin tetrapeptide analogues. The table illustrates how different substituents on the D-phenylalanine phenyl ring alter physicochemical properties and influence binding affinity for the human melanocortin-4 receptor (hMC4R).

The biological implications of stereochemistry are profound. Often, switching a single amino acid from the naturally occurring L-configuration to the D-configuration can drastically alter a peptide's function. In studies of melanocortin receptor ligands, the stereochemistry at the position occupied by phenylalanine was found to be a molecular switch for agonist versus antagonist activity. For certain peptide scaffolds, a D-amino acid at this position was essential for agonist activity, whereas the corresponding L-amino acid resulted in an antagonist. researchgate.net

Similarly, in the development of analogues of the antibiotic teixobactin, stereochemistry was shown to be critical. The natural product contains several D-amino acids, including N-methyl-D-phenylalanine at the N-terminus. Replacing this residue with its L-enantiomer led to a complete loss of antibiotic activity. acs.orgliverpool.ac.uk This demonstrates that the specific D-configuration is necessary to maintain the bioactive conformation of the peptide, which is required for its interaction with the bacterial target. acs.org The incorporation of building blocks like this compound is therefore indispensable for SAR studies aiming to probe these crucial stereochemical requirements.

Table 2: Impact of Stereochemistry on Peptide Activity

Peptide ScaffoldAmino Acid & PositionStereochemistryObserved Biological Activity
Melanocortin LigandPhenylalanineD-configurationAgonist activity at MC4R researchgate.net
Melanocortin LigandPhenylalanineL-configurationAntagonist activity at MC4R researchgate.net
Teixobactin AnalogueN-Me-Phe (Position 1)D-configurationRetained antibiotic activity acs.org
Teixobactin AnalogueN-Me-Phe (Position 1)L-configurationLoss of antibiotic activity acs.org

V. Analytical and Characterization Methodologies in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation of Peptides Incorporating Boc-D-Phe(4-NHFmoc)-OH

Spectroscopic methods are indispensable for confirming the covalent structure of a peptide containing the modified phenylalanine residue. These techniques provide detailed information from the atomic to the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of these peptides in solution. One-dimensional (1D) ¹H NMR can confirm the presence of the Boc and Fmoc groups through their characteristic proton signals and verify the successful incorporation of the amino acid into the peptide chain. nih.gov Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and HSQC, are used to assign specific proton and carbon signals, while NOESY experiments can reveal through-space proximities between protons, offering insights into the local conformation and the spatial orientation of the bulky side chain relative to the peptide backbone. nih.gov

Mass Spectrometry (MS) is used to confirm the molecular weight of the final peptide, providing definitive evidence of the incorporation of the this compound residue. usp.org Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely used. High-resolution mass spectrometry can provide exact mass measurements, confirming the elemental composition. Tandem MS (MS/MS) is employed to sequence the peptide, ensuring the modified amino acid is in the correct position. usp.org

Fourier-Transform Infrared (FTIR) Spectroscopy complements these techniques by identifying characteristic functional groups. The spectrum of a peptide containing this residue would show distinct vibrational bands corresponding to the amide bonds of the peptide backbone, as well as the carbamate (B1207046) C=O and N-H stretches of the Boc and Fmoc protecting groups.

TechniquePrimary ApplicationInformation ObtainedTypical Research Finding
1D/2D NMRStructural Confirmation & ConformationChemical shifts, coupling constants, through-space contacts (NOEs)Confirmation of residue incorporation and local folding
Mass Spectrometry (ESI, MALDI)Molecular Weight & Sequence VerificationMass-to-charge ratio (m/z) of parent and fragment ionsVerification of correct peptide mass and sequence usp.org
FTIR SpectroscopyFunctional Group IdentificationVibrational frequencies of chemical bondsPresence of amide, Boc, and Fmoc functional groups

Chromatographic Methods for Purity Assessment and Diastereomer Separation

Chromatographic techniques are fundamental for both the purification of the final peptide and the assessment of its purity, including the separation of closely related stereoisomers.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common method for analyzing the purity of synthetic peptides. mtoz-biolabs.com The separation is based on the hydrophobicity of the molecule. nih.gov Peptides containing this compound are highly hydrophobic due to the phenylalanine ring and the large, nonpolar Boc and Fmoc groups, leading to strong retention on nonpolar stationary phases like C18. harvardapparatus.com RP-HPLC is used to separate the target peptide from impurities such as deletion sequences or peptides with incomplete deprotection. europa.eu

Chiral HPLC is critically important due to the D-configuration of the incorporated amino acid. The synthesis process, particularly the amino acid activation steps, carries a risk of racemization. europa.eu Furthermore, the presence of a D-amino acid in a peptide that otherwise contains L-amino acids creates diastereomers. Chiral HPLC, using specialized chiral stationary phases (CSPs), can resolve these different stereoisomers, which is essential for ensuring the stereochemical integrity of the final product. chiraltech.comsigmaaldrich.com This is crucial as different diastereomers can have vastly different biological activities and conformational preferences.

HPLC MethodStationary Phase ExampleMobile Phase System (Typical)Primary Purpose
Reversed-Phase (RP-HPLC)C18 or C8 silicaGradient of Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)Purity assessment and purification harvardapparatus.comnih.gov
Chiral HPLCCinchona alkaloid- or cyclodextrin-based CSPsPolar-organic or hydro-organic mixturesSeparation of enantiomers and diastereomers chiraltech.comsigmaaldrich.com

Biophysical Techniques for Peptide Conformational Analysis and Stability Profiling

Incorporating a bulky, D-chiral amino acid like this compound can significantly impact the three-dimensional structure and stability of a peptide. Biophysical techniques are employed to probe these properties.

Circular Dichroism (CD) Spectroscopy is a powerful tool for analyzing the secondary structure of peptides in solution. researchgate.net The D-amino acid can act as a "helix breaker" or, conversely, be used to induce specific turn structures. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the ordered secondary structures of peptides, such as α-helices and β-sheets. By comparing the CD spectrum of the modified peptide to an unmodified control, researchers can quantify the conformational changes induced by the this compound residue. rsc.orgchemrxiv.org

Fluorescence Spectroscopy can also provide insights into peptide conformation and stability. The Fmoc group is an intrinsic fluorophore, as is the phenylalanine side chain. Changes in the fluorescence emission spectrum (e.g., wavelength shifts, intensity changes) can report on the local environment of the probe, providing information on peptide folding, unfolding, and interactions with other molecules. nih.gov

Thermal or chemical denaturation studies, monitored by CD or fluorescence, are used to assess the thermodynamic stability of the peptide. By measuring the melting temperature (Tm) or the midpoint of chemical denaturation, researchers can determine whether the incorporation of the modified residue stabilizes or destabilizes the peptide's folded structure.

TechniqueParameter MeasuredInformation GainedIllustrative Finding
Circular Dichroism (CD)Molar ellipticity vs. wavelengthSecondary structure content (α-helix, β-sheet) researchgate.netShift from a characteristic α-helical spectrum to a random coil spectrum upon residue incorporation
Fluorescence SpectroscopyEmission intensity and wavelengthLocal environment of fluorophores, folding state nih.govA blue-shift in Fmoc fluorescence emission, indicating burial of the side chain in a hydrophobic core
Thermal Denaturation (via CD)Change in CD signal with temperatureMelting Temperature (Tm), thermodynamic stabilityA lower Tm compared to the wild-type peptide, indicating destabilization

Vi. Future Directions and Emerging Research Avenues

Novel Applications of Boc-D-Phe(4-NHFmoc)-OH in Chemical Biology

The utility of this compound in chemical biology stems from its dual-protection scheme, which facilitates site-specific modifications on a peptide backbone. This capability is crucial for synthesizing peptides with functions beyond their natural counterparts.

One primary application is the construction of branched peptides . In this process, the main peptide chain is assembled using standard Boc-based solid-phase peptide synthesis (SPPS). iris-biotech.de Once the this compound residue is incorporated, the orthogonal Fmoc group on its side chain can be selectively removed with a base like piperidine (B6355638), leaving all other protecting groups intact. sigmaaldrich.compeptide.com This exposes a free amine on the side chain, which serves as an anchor point for the synthesis of a second, distinct peptide chain, creating a branched or dendritic structure. rsc.org Such structures are explored as vaccine candidates and in drug delivery systems. rsc.org

Another significant application is in site-specific bioconjugation . The side-chain amine, once deprotected, can be modified with various molecules such as fluorophores, biotin, or other reporter tags. peptide.comchemimpex.com This allows for the creation of molecular probes to study protein-protein interactions, cellular localization, and protein dynamics. The D-configuration of the phenylalanine residue provides an additional advantage by conferring resistance to enzymatic degradation by proteases, which enhances the in-vivo stability and half-life of the resulting peptide-based probes and therapeutics. nih.govfrontiersin.orgmdpi.com

Furthermore, this building block is instrumental in creating cyclic peptides . After selective deprotection of the side-chain amine, it can be cyclized with a corresponding carboxylic acid on the same peptide (a side-chain-to-side-chain or side-chain-to-terminus lactam bridge), which can constrain the peptide's conformation. iris-biotech.desigmaaldrich.com Conformational restriction is a key strategy for improving the binding affinity, selectivity, and stability of peptide inhibitors. nih.gov

ApplicationRole of this compoundKey Research Finding/Principle
Branched/Dendrimeric PeptidesProvides an orthogonal branching point by selective deprotection of the side-chain Fmoc group.Enables the synthesis of complex structures like Multiple Antigen Peptides (MAPs) for vaccine development by allowing peptide chain growth from the side chain. rsc.org
Site-Specific Labeling & BioconjugationAllows for the attachment of probes (e.g., fluorophores, biotin) to the side-chain amine after selective deprotection on-resin. chemimpex.comFacilitates the creation of peptide-based tools for studying biological processes and enhancing therapeutic agent functionality in targeted drug delivery. chemimpex.comnih.gov
Conformationally Constrained Cyclic PeptidesThe side-chain amine can be used to form a lactam bridge, creating a cyclic structure.Cyclization is a proven strategy to enhance the metabolic stability, binding affinity, and selectivity of peptide-based drugs. iris-biotech.deresearchgate.net
Enhanced Proteolytic StabilityThe D-amino acid configuration is resistant to degradation by endogenous proteases.Incorporating D-amino acids is a primary method for improving the pharmacokinetic properties of peptide inhibitors. nih.govfrontiersin.org

Advancements in Automated Peptide Synthesis Utilizing this compound as a Building Block

The advent of automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides. nih.govsemanticscholar.org The use of building blocks with orthogonal protecting groups, such as this compound, is a significant advancement in this field. fiveable.megoogle.com Standard automated SPPS protocols typically rely on a single chemistry, either Fmoc/tBu or Boc/Bzl, for the entire synthesis. iris-biotech.denih.gov However, the unique structure of this compound allows for the integration of two different deprotection chemistries within a single automated run.

An automated synthesizer can be programmed to perform the main chain elongation using acid-labile Boc chemistry. nih.gov At each step, trifluoroacetic acid (TFA) is used to remove the N-terminal Boc group for the coupling of the next amino acid. When a side-chain modification is required at the position of the incorporated this compound, the synthesis protocol can be programmed to switch to a base-labile deprotection step. A solution of piperidine in DMF can be introduced to selectively remove only the Fmoc group from the side chain, without affecting the N-terminal Boc group or other acid-labile side-chain protecting groups. sigmaaldrich.compeptide.com Following this selective deprotection, the synthesizer can proceed with the coupling of a desired moiety to the newly exposed side-chain amine before resuming the standard Boc-deprotection cycles for chain elongation. nih.gov

StepReagent/ConditionPurpose
1. Resin LoadingCoupling of first Boc-protected amino acid to resin.Initiate peptide synthesis on the solid support.
2. Chain Elongation (Cycles)a) N-terminal deprotection with TFA. b) Coupling of next Boc-amino acid (e.g., this compound).Stepwise assembly of the main peptide backbone.
3. Selective Side-Chain DeprotectionTreatment with 20% piperidine in DMF.Removes only the Fmoc group from the side chain of the D-Phe residue.
4. Side-Chain ModificationCoupling of a carboxylic acid-functionalized molecule (e.g., a fluorescent dye).Attaches the desired moiety to the exposed side-chain amine.
5. Resumption of ElongationReturn to standard Boc-deprotection cycles with TFA.Continue building the main peptide chain.
6. Final CleavageStrong acid (e.g., HF or TFMSA).Cleaves the completed, modified peptide from the resin and removes remaining side-chain protecting groups.

Computational Approaches in Rational Peptide Design and Ligand Discovery

Computational modeling has become an indispensable tool in drug discovery for designing and screening novel therapeutic agents. nih.gov The incorporation of non-canonical amino acids (ncAAs), like this compound (or its deprotected form in the final peptide), into these models presents both challenges and significant opportunities. byu.edubyu.edumdpi.com

Rational peptide design aims to create peptides with enhanced properties, such as increased stability, higher binding affinity, and improved selectivity. nih.govresearchgate.net The D-amino acid configuration of this compound is a key feature used in these designs. D-amino acids are known to disrupt common secondary structures or induce specific turn conformations, which can be crucial for mimicking the bioactive conformation of a peptide ligand. mdpi.comresearchgate.net Furthermore, their inherent resistance to proteolysis is a critical factor for designing peptide-based drugs with viable pharmacokinetic profiles. nih.govfrontiersin.org

In ligand discovery, computational techniques like molecular docking are used to predict how a ligand will bind to a protein target. nih.govnih.govebi.ac.ukresearchgate.netmdpi.com The 4-amino-D-phenylalanine residue provides a unique scaffold for designing new ligands. nih.gov The amino group on the phenyl ring can be derivatized to introduce new functional groups that can form additional interactions (e.g., hydrogen bonds, ionic interactions) with the target protein, thereby increasing binding affinity and specificity. Computational models can screen virtual libraries of compounds derived from this scaffold to identify the most promising candidates for synthesis and experimental validation. nih.govnih.gov The development of accurate force fields and parameters for ncAAs is an active area of research that will further enhance the predictive power of these computational methods. byu.edumdpi.com

Modification TypeEffect on Peptide PropertiesRelevance to Rational Design & Discovery
D-Amino Acid IncorporationIncreases resistance to proteolytic degradation; can induce specific β-turn structures. nih.govnih.govImproves in-vivo stability and allows for the design of peptides with specific, constrained conformations for better receptor fit. mdpi.comresearchgate.net
Side-Chain DerivatizationIntroduces new functional groups for additional interactions with the target.Enables optimization of binding affinity and selectivity; provides a scaffold for creating libraries for ligand discovery. nih.govnih.gov
Orthogonal Protection SchemeAllows for precise, site-specific chemical modification during synthesis.Facilitates the creation of complex and novel peptide structures (branched, cyclic, conjugated) that can be computationally designed and then synthetically realized. sigmaaldrich.comrsc.org

Q & A

Q. What are the standard protocols for synthesizing Boc-D-Phe(4-NHFmoc)-OH, and how can researchers ensure reproducibility?

  • Methodological Answer : The synthesis typically involves sequential protection of the amino group with Boc (tert-butoxycarbonyl) and the hydroxylamine group with Fmoc (9-fluorenylmethyloxycarbonyl). Key steps include:
  • Amino Protection : React D-Phe with Boc anhydride under alkaline conditions (e.g., NaHCO₃/DMF) at 0–4°C for 2–4 hours .
  • Selective NHFmoc Protection : Use Fmoc-Cl (Fmoc chloride) in anhydrous THF with a catalytic base (e.g., DMAP) at room temperature for 12–16 hours. Monitor via TLC (Rf ≈ 0.5 in EtOAc/hexane 3:7) .
  • Purification : Employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to achieve ≥95% purity. Document solvent ratios, temperature, and retention factors to ensure reproducibility .

Q. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm Boc/Fmoc group integration (¹H NMR: δ 1.4 ppm for Boc tert-butyl; δ 7.3–7.8 ppm for Fmoc aromatic protons). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in diastereomeric mixtures .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF should show [M+H]⁺ peaks matching theoretical molecular weight (e.g., C₂₅H₂₈N₂O₆: 476.5 g/mol). Fragmentation patterns help verify protecting group stability .
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>98%). Retention time discrepancies may indicate residual solvents or byproducts .

Q. How can researchers ensure purity during purification of this compound?

  • Methodological Answer :
  • Chromatographic Optimization : Adjust silica gel particle size (40–63 µm) and gradient elution (e.g., 20%→50% EtOAc in hexane) to resolve polar impurities. Collect fractions every 30–60 seconds and analyze via TLC .
  • Recrystallization : Use ethanol/water (3:1 v/v) at −20°C for 24 hours. Filter under reduced pressure and dry in vacuo. Purity can be validated via melting point (mp 145–148°C) and HPLC .

Advanced Research Questions

Q. How can contradictions in NMR data for this compound be resolved, particularly in complex solvent systems?

  • Methodological Answer :
  • Solvent Effects : Deuterochloroform (CDCl₃) may cause signal broadening due to residual acidity. Switch to DMSO-d₆ for improved resolution of NHFmoc protons .
  • Dynamic Exchange : If rotamers are observed (e.g., split Fmoc signals), acquire variable-temperature NMR (25–60°C) to assess conformational stability. Compare with computational models (DFT) for validation .
  • Cross-Validation : Use HSQC to correlate ¹H-¹³C signals and confirm assignments. Discrepancies between experimental and theoretical shifts may indicate incomplete protection or degradation .

Q. How can researchers design experiments to assess the orthogonal deprotection efficiency of Boc and Fmoc groups under varying conditions?

  • Methodological Answer :
  • Deprotection Protocols :
  • Boc Removal : Treat with TFA/DCM (1:1 v/v) for 30 minutes. Monitor via loss of tert-butyl signals in ¹H NMR .
  • Fmoc Removal : Use 20% piperidine/DMF for 15 minutes. Track Fmoc cleavage via UV-Vis (λ = 301 nm) or fluorescence quenching .
  • Orthogonality Testing : Perform sequential deprotection (Boc → Fmoc vs. Fmoc → Boc) and quantify residual groups via LC-MS. Optimize reaction times to minimize cross-reactivity (<5% side reactions) .

Q. What strategies optimize HPLC conditions for separating this compound diastereomers or enantiomers?

  • Methodological Answer :
  • Column Selection : Chiralpak IA-3 or C18 columns with sub-2 µm particles improve resolution. Test mobile phases:
  • Polar Ionic Mode : 0.1% DEA in methanol/ACN (90:10) .
  • Reverse Phase : 0.1% TFA in water/ACN (gradient 30%→70% ACN over 20 minutes) .
  • Parameter Optimization : Adjust flow rate (0.5–1.5 mL/min), column temperature (25–40°C), and injection volume (5–20 µL). Use DOE (Design of Experiments) to identify critical factors (e.g., pH, ion-pair reagents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.